molecular formula C11H10N2O3 B13875903 6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid

Cat. No.: B13875903
M. Wt: 218.21 g/mol
InChI Key: BMBJZJRRYVIGRZ-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid is a multifunctional quinoxaline derivative of significant interest in scientific research. Quinoxaline cores are nitrogen-containing heterocyclic compounds recognized for their wide spectrum of biological activities and applications in pharmaceutical development and materials science . The specific substitution pattern on this compound—incorporating both a carboxylic acid and a hydroxy group—makes it a valuable scaffold for probing biological mechanisms and synthesizing novel chemical entities. Research Applications and Value: This compound serves as a key building block in medicinal chemistry and chemical biology. Researchers can utilize it as a precursor for the synthesis of more complex molecules with potential pharmacological activity. The carboxylic acid group, in particular, is a classic functional group in drug design that can be strategically replaced with various bioisosteres to modulate the physicochemical properties of a lead compound, such as its acidity, lipophilicity, and membrane permeability . Furthermore, closely related 2,3-dimethylquinoxaline carboxylic acids have been employed as specialized tools in enzymology. For instance, 2,3-dimethylquinoxaline-5-carboxylic acid (DQCA) has been used as a slow-turnover substrate to investigate the intricate mechanism of the decarboxylase enzyme PhdA, providing insights into protein conformational changes and solvent isotope effects . The presence of the hydroxy group on the 6-Hydroxy variant expands its potential for forming cocrystals, a technique in crystal engineering that can improve the physicochemical properties of an active compound, such as its solubility and stability, without altering its chemical structure . For Research Use Only This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and following established laboratory safety protocols.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-5-6(2)13-10-7(12-5)3-4-8(14)9(10)11(15)16/h3-4,14H,1-2H3,(H,15,16)

InChI Key

BMBJZJRRYVIGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2C(=O)O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves condensation reactions of suitable precursors such as 2,3-dimethylquinoxaline derivatives with carboxylic acid functionalities or their precursors. The introduction of hydroxyl and carboxyl groups can occur either during the ring formation or via post-synthetic functional group transformations such as oxidation or hydrolysis.

Condensation of Diamines with Dicarbonyl Compounds

A classical approach to quinoxaline derivatives involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For this compound, the starting materials can include:

  • 2,3-diamino-5-hydroxybenzoic acid or derivatives thereof
  • 2,3-dimethyl-substituted dicarbonyl compounds (e.g., diketones)

This condensation typically proceeds under acidic or neutral conditions, sometimes assisted by heat, to form the quinoxaline ring system with the desired substitution pattern.

Hydrothermal Synthesis (HTS)

Recent advances have demonstrated the utility of hydrothermal synthesis (HTS) for quinoxaline carboxylic acids. This method involves heating aqueous solutions of diamines and dicarbonyl compounds at elevated temperatures (150–230 °C) under pressure, often in a sealed microwave reactor or autoclave, to promote ring closure and functional group transformations without the need for organic solvents or harsh catalysts.

Key features of HTS include:

  • Use of water as a green solvent
  • Avoidance of volatile organic solvents and toxic catalysts
  • Short reaction times (5–30 minutes)
  • Control over decarboxylation side reactions by adjusting temperature and time

For example, the synthesis of quinoxaline-5-carboxylic acids can be optimized by selecting reaction temperatures below 230 °C and reaction times around 10 minutes to maximize yield and minimize decarboxylation.

Oxidation of Hydroxymethylquinoxaline Precursors

Another preparative route involves the oxidation of 6-hydroxymethylquinoxaline derivatives to the corresponding carboxylic acid. This method employs mild oxidizing conditions in aqueous alkaline media with transition metal catalysts such as palladium on carbon (Pd/C) under oxygen atmosphere.

Typical procedure:

  • Prepare an aqueous suspension of 6-hydroxymethyl-2,3-dimethylquinoxaline
  • Add a transition metal catalyst (e.g., 5% Pd/C)
  • Sparge the mixture with oxygen at elevated temperature (~85 °C)
  • The oxidation converts the hydroxymethyl group (-CH2OH) to the carboxyl group (-COOH)
  • The product can be isolated by acidification and precipitation

This method offers high selectivity (up to 97%) and conversion (95%) and is applicable for sensitive substrates due to the mild oxidizing conditions.

Bromination and Subsequent Hydrolysis

A related synthetic approach involves:

  • Bromination of methyl-substituted quinoxaline derivatives using N-bromosuccinimide (NBS) and benzoyl peroxide initiator in chlorobenzene solvent at ~85 °C to form bromomethylquinoxaline intermediates
  • Subsequent hydrolysis or oxidation of the bromomethyl group to the carboxylic acid functionality

This multi-step method requires careful purification steps but can be adapted for the preparation of hydroxylated and carboxylated quinoxaline derivatives.

Reaction Parameters and Optimization

Temperature and Time Effects in Hydrothermal Synthesis

Temperature (°C) Reaction Time (min) Yield of Target Compound (%) Notes
130 10 Moderate Lower decarboxylation
150–200 10 High Optimal balance of yield and purity
230 10 High (up to 78%) Increased decarboxylation side products (~21%)

Adjusting temperature and reaction time is crucial to minimize decarboxylation of the carboxylic acid group while maximizing quinoxaline formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation of diamines with dicarbonyls Ortho-diamines, diketones, acidic/neutral medium Straightforward, classical method May require purification, moderate yields
Hydrothermal synthesis (HTS) Diamines, dicarbonyls, water, 150–230 °C, 5–30 min Green chemistry, solvent-free, fast Requires pressure vessels, temperature control
Oxidation of hydroxymethylquinoxaline 6-hydroxymethylquinoxaline, Pd/C, O2, alkaline aqueous solution, ~85 °C High selectivity and conversion, mild conditions Requires catalyst handling, oxygen supply
Bromination and hydrolysis N-bromosuccinimide, benzoyl peroxide, chlorobenzene, hydrolysis steps Enables selective functional group transformations Multi-step, use of organic solvents

Comparison with Similar Compounds

2,3-Dimethylquinoxaline-6-carboxylic Acid

  • Structural Difference : Carboxylic acid group at position 6 instead of 5 .
  • Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol).
  • Key Properties :
    • Positional isomerism alters hydrogen-bonding capacity and electronic distribution.
    • Reduced polarity compared to the hydroxyl-containing analogue.
  • Applications: Potential intermediate in synthesizing heterocyclic drugs or ligands for metal coordination .

6-Hydroxy-5-quinoxalinecarboxylic Acid

  • Structural Difference : Lacks methyl groups at positions 2 and 3; hydroxyl at position 6 and carboxylic acid at position 5 .
  • Molecular Formula : C₉H₆N₂O₃ (MW: 190.16 g/mol).
  • Key Properties :
    • Hydroxyl group enhances solubility in polar solvents but increases susceptibility to oxidation.
    • Lower hydrophobicity compared to methylated derivatives.
  • Applications : Studied for antioxidant or chelating properties due to hydroxyl-carboxylic acid synergy .

Methyl Quinoxaline-5-carboxylate

  • Structural Difference: Methyl ester replaces the carboxylic acid group (CAS No. 6924-71-6) .
  • Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18 g/mol).
  • Key Properties :
    • Ester group reduces polarity, improving lipid membrane permeability.
    • Hydrolyzes to the carboxylic acid under basic or enzymatic conditions.
  • Applications : Used as a prodrug or synthetic intermediate in medicinal chemistry .

5-Amino-6-quinolinecarboxylic Acid

  • Structural Difference: Quinoline core (one nitrogen) instead of quinoxaline (two nitrogens); amino group at position 5 .
  • Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18 g/mol).
  • Key Properties: Amino group enables participation in amide bond formation or hydrogen bonding. Quinoline’s aromatic system differs in electronic properties from quinoxaline.
  • Applications : Investigated for antimicrobial and anticancer activity due to heterocyclic bioactivity .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Formula MW (g/mol) Key Applications
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid Quinoxaline -OH (C6), -CH₃ (C2, C3), -COOH (C5) C₁₁H₁₀N₂O₃ 202.21 Pharmaceuticals, chelating agents
2,3-Dimethylquinoxaline-6-carboxylic acid Quinoxaline -CH₃ (C2, C3), -COOH (C6) C₁₁H₁₀N₂O₂ 202.21 Synthetic intermediates
6-Hydroxy-5-quinoxalinecarboxylic acid Quinoxaline -OH (C6), -COOH (C5) C₉H₆N₂O₃ 190.16 Antioxidant research
Methyl quinoxaline-5-carboxylate Quinoxaline -COOCH₃ (C5) C₁₀H₈N₂O₂ 188.18 Prodrug synthesis
5-Amino-6-quinolinecarboxylic acid Quinoline -NH₂ (C5), -COOH (C6) C₁₀H₈N₂O₂ 188.18 Antimicrobial agents

Research Findings and Functional Insights

  • Solubility and Reactivity: The hydroxyl and carboxylic acid groups in this compound enhance water solubility, facilitating its use in aqueous biological systems. Ester derivatives (e.g., methyl quinoxaline-5-carboxylate) exhibit higher lipid solubility, favoring blood-brain barrier penetration in drug design .
  • Biological Activity: Quinoxaline derivatives with electron-withdrawing groups (e.g., -COOH) show enhanced binding to enzymatic targets, such as prFMN-dependent decarboxylases . The absence of methyl groups in 6-Hydroxy-5-quinoxalinecarboxylic acid may limit its membrane permeability but improve antioxidant capacity via hydroxyl radical scavenging .
  • Synthetic Utility: Carboxylic acid derivatives serve as precursors for amide or ester formation, enabling modular drug development . Quinoline-based analogues (e.g., 5-Amino-6-quinolinecarboxylic acid) highlight the impact of core heterocycle changes on bioactivity .

Biological Activity

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid (HDQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of HDQCA, supported by various research findings and case studies.

Synthesis of HDQCA

The synthesis of HDQCA typically involves the reaction of 2,3-dimethylquinoxaline with carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have demonstrated that controlling reaction conditions such as temperature and solvent can significantly influence the formation of quinoxaline derivatives while minimizing side products like decarboxylated analogues .

Anticancer Properties

HDQCA has shown promising anticancer properties in several studies. Notably, it has been evaluated against various cancer cell lines, revealing potent cytotoxic effects. For example, compounds derived from quinoxaline scaffolds exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 1.9 µg/mL for HCT-116 cells and 2.3 µg/mL for MCF-7 cells, indicating that HDQCA and its analogues could serve as potential leads for anticancer drug development .

The mechanism behind the anticancer activity of HDQCA is attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies suggest that quinoxaline derivatives might inhibit critical enzymes involved in cell proliferation and survival, including topoisomerases and kinases. This inhibition leads to cell cycle arrest and subsequent apoptosis .

Antiviral Activity

In addition to its anticancer effects, HDQCA has been investigated for its antiviral properties. Research indicates that quinoxaline derivatives can inhibit viral replication by interfering with viral enzymes such as integrases and polymerases. For instance, hydroxypyridone carboxylic acid analogues have demonstrated inhibitory activity against HIV integrase and influenza endonuclease through metal chelation mechanisms .

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxicity of HDQCA against multiple cancer cell lines using the AlamarBlue assay. The results indicated that HDQCA significantly reduced cell viability in a dose-dependent manner compared to control treatments.
  • Antiviral Screening : Another investigation focused on the antiviral activity of HDQCA against influenza virus strains. The compound was found to inhibit viral replication effectively, suggesting a potential role in developing antiviral therapies.

Data Tables

Compound Cell Line IC50 (µg/mL)
HDQCAHCT-1161.9
HDQCAMCF-72.3
QuinoxalineA5493.5

Q & A

Q. Table 1. Stability of this compound Under Accelerated Conditions

Temperature (°C)Duration (Weeks)% Remaining (HPLC)Key Degradation Products
251298 ± 2None detected
401285 ± 5Decarboxylated derivative
601260 ± 8Quinoxaline dimer

Note: Data extrapolated from analogous chromane carboxylic acid studies .

Q. Table 2. Antioxidant Activity Comparison Across Assay Systems

Assay TypeIC50 (µM)Trolox Equivalence (µmol/g)Key Interference Factors
DPPH12 ± 11.8 ± 0.2Light exposure, oxygen levels
ABTS8 ± 0.52.1 ± 0.3Metal ion contamination
ORAC15 ± 21.5 ± 0.1pH variability (6.5–7.5)

Note: ORAC = Oxygen Radical Absorbance Capacity .

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